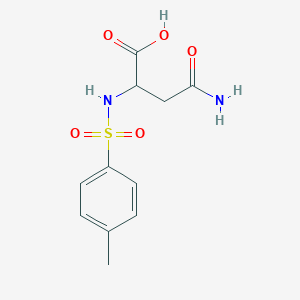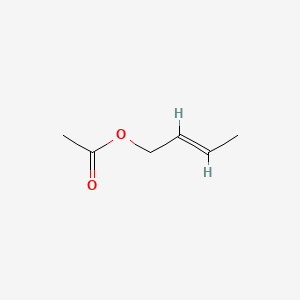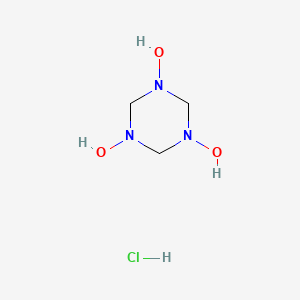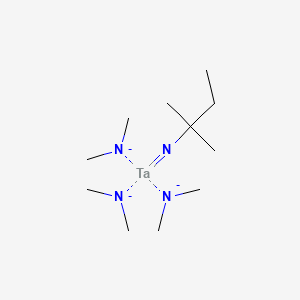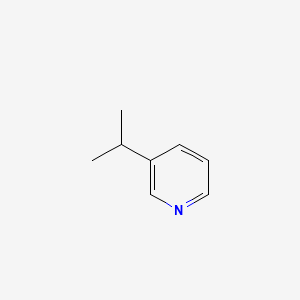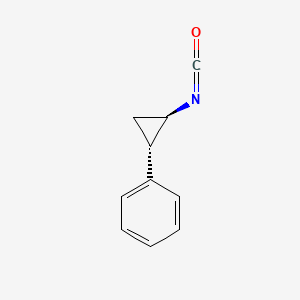
trans-2-Phenylcyclopropyl isocyanate
Vue d'ensemble
Description
Trans-2-Phenylcyclopropyl isocyanate is a chemical compound with the molecular formula C10H9NO . It is used as an isocyanate monomer during general solid-phase synthesis for the identification of peroxisome proliferator-activated receptor ligands .
Molecular Structure Analysis
The molecular weight of this compound is 159.18 g/mol . The linear formula of this compound is C6H5C3H4NCO . The InChI key is DYUXVJAFBUZREW-VHSXEESVSA-N .Physical and Chemical Properties Analysis
This compound has a boiling point of 75-76 °C at 0.5 mmHg . The density of this compound is 1.074 g/mL at 25 °C . The refractive index is n20/D 1.546 .Applications De Recherche Scientifique
Spectroscopic Analysis
The study by Hamza and Cable (2012) explores the electronic spectra of cis and trans isomers of 1-methyl-2-phenylcyclopropane, providing insights into the spectroscopic properties of compounds similar to trans-2-phenylcyclopropyl isocyanate. This research highlights the structural dynamics and electronic states of such molecules, which can be crucial for understanding their behavior in various chemical environments (Hamza & Cable, 2012).
Chemical Reactions and Structures
The work of Basato et al. (2004) on the Staudinger reaction involving platinum(II)- and palladium(II)-coordinated isocyanides, including compounds structurally related to this compound, offers valuable data on the formation and structure of isocyanide complexes. This study contributes to the understanding of the chemical reactivity and potential applications of isocyanate compounds in organometallic chemistry (Basato et al., 2004).
Inhibitory Activity and Drug Design
Niwa et al. (2022) discuss the use of trans-2-phenylcyclopropylamine (a compound closely related to this compound) as a scaffold for developing inhibitors against lysine-specific demethylase 1 (LSD1), a target for cancer therapy. This research emphasizes the role of structural variations in enhancing inhibitory activity and selectivity, which can be extrapolated to the design and application of this compound derivatives in medicinal chemistry (Niwa et al., 2022).
Organic Synthesis and Mechanistic Insights
Lee and Chang (2004) report on the novel ene trimerization of 1-phenylcyclopropene, which provides insights into the reactivity and potential synthetic applications of cyclopropene derivatives, including those related to this compound. Understanding these reactions can inform the development of new synthetic methodologies and the exploration of reaction mechanisms in organic chemistry (Lee & Chang, 2004).
Mécanisme D'action
Target of Action
Trans-2-Phenylcyclopropyl isocyanate is primarily used as an isocyanate monomer in the general solid-phase synthesis for the identification of peroxisome proliferator-activated receptor (PPAR) ligands . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Given its use in the synthesis of ppar ligands, it can be inferred that it may interact with these receptors, leading to changes in gene expression .
Biochemical Pathways
As a potential ppar ligand, it may influence pathways regulated by these receptors, including lipid metabolism, glucose homeostasis, and inflammatory responses .
Result of Action
As a potential ppar ligand, it may influence gene expression, leading to changes in cellular functions related to metabolism, inflammation, and other processes regulated by ppars .
Safety and Hazards
Propriétés
IUPAC Name |
[(1S,2R)-2-isocyanatocyclopropyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUXVJAFBUZREW-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N=C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N=C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188542 | |
| Record name | (1)-trans-2-Phenylcyclopropyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35019-96-6, 63009-74-5 | |
| Record name | rel-[(1R,2S)-2-Isocyanatocyclopropyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35019-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-trans-2-Phenylcyclopropyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035019966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 63009-74-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1)-trans-2-Phenylcyclopropyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-trans-2-phenylcyclopropyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-2-Phenylcyclopropyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


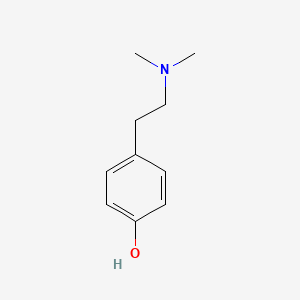
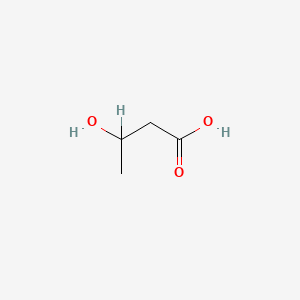
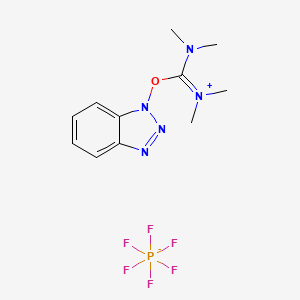
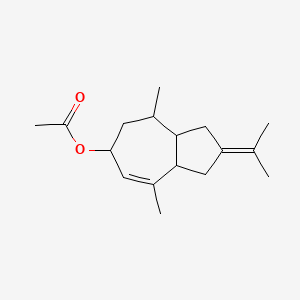


![1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol](/img/structure/B3427905.png)
